molecular formula C18H17N3O2S B14813143 (2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide

(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide

Cat. No.: B14813143
M. Wt: 339.4 g/mol
InChI Key: NWFBMLGMNFGXKF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide is a complex organic compound with a unique structure that combines a hydrazino group, a carbonothioyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide typically involves multiple steps. One common method starts with the reaction of 3-methylbenzoyl chloride with hydrazine to form 3-methylbenzoyl hydrazine. This intermediate is then reacted with carbon disulfide to introduce the carbonothioyl group. Finally, the resulting compound is reacted with 3-phenylacryloyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or thiols.

    Substitution: The hydrazino and carbonothioyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds or coordinate with metal ions, while the carbonothioyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylpropionamide
  • N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide
  • N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(4-methylphenyl)acrylamide

Uniqueness

N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydrazino, carbonothioyl, and phenylacrylamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-N-[[(3-methylbenzoyl)amino]carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H17N3O2S/c1-13-6-5-9-15(12-13)17(23)20-21-18(24)19-16(22)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H2,19,21,22,24)/b11-10+

InChI Key

NWFBMLGMNFGXKF-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.